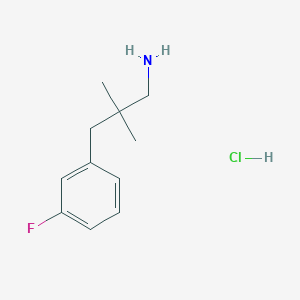

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride

CAS No.: 2098026-01-6

Cat. No.: VC3168458

Molecular Formula: C11H17ClFN

Molecular Weight: 217.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098026-01-6 |

|---|---|

| Molecular Formula | C11H17ClFN |

| Molecular Weight | 217.71 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H16FN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H |

| Standard InChI Key | ZIEZLSRGLCHCQF-UHFFFAOYSA-N |

| SMILES | CC(C)(CC1=CC(=CC=C1)F)CN.Cl |

| Canonical SMILES | CC(C)(CC1=CC(=CC=C1)F)CN.Cl |

Introduction

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound belonging to the class of phenylpropylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the 3-position, which significantly influences its chemical properties and biological activities. The compound's structure and properties make it a valuable candidate for various scientific and industrial applications.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride typically involves several steps:

-

Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2,2-dimethylpropan-1-amine.

-

Formation of Intermediate: An imine intermediate is formed through the condensation of 3-fluorobenzaldehyde with 2,2-dimethylpropan-1-amine.

-

Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the desired amine.

-

Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Biological Activities and Applications

While specific biological activities of 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride are not extensively documented in the available literature, compounds with similar structures often exhibit interactions with biological targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, potentially leading to therapeutic applications.

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic molecules |

| Biology | Potential interactions with enzymes and receptors |

| Medicine | Potential therapeutic applications, though not explicitly documented for this compound |

Suppliers and Availability

3-(3-Fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is available from various suppliers, including Jade Kylin (Tianjin) Trade Co., Ltd., Acorn PharmaTech, LLC, and JUZEN CHEMICAL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume